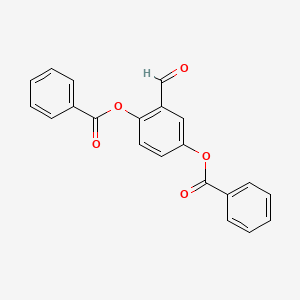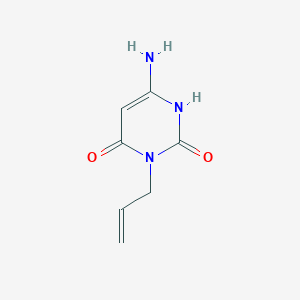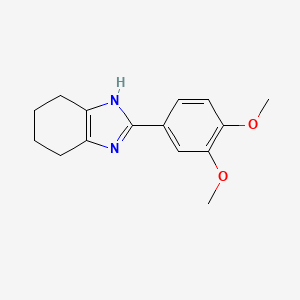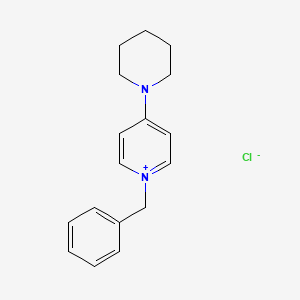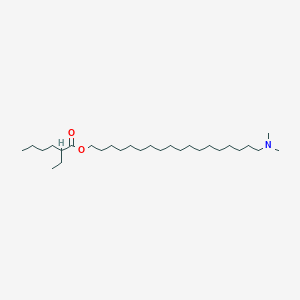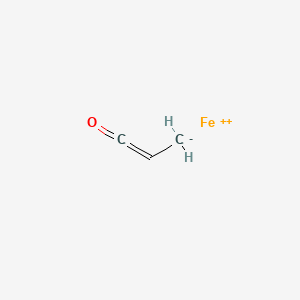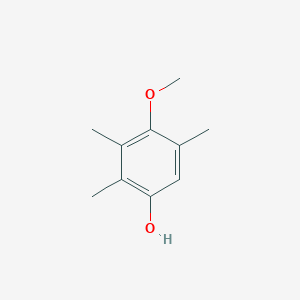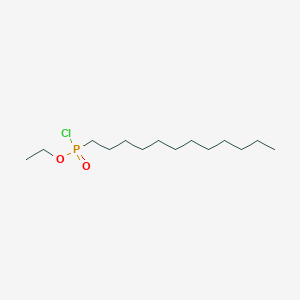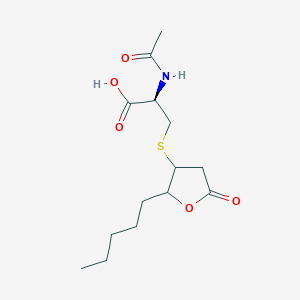
N-Acetyl-S-(5-oxo-2-pentyloxolan-3-yl)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(5-oxo-2-pentyloxolan-3-yl)-L-cysteine is a complex organic compound that belongs to the class of cysteine derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicine, chemistry, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(5-oxo-2-pentyloxolan-3-yl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the 5-oxo-2-pentyloxolan-3-yl group. Common reagents used in these reactions include acetic anhydride for acetylation and specific oxo-pentyloxolan derivatives for the subsequent steps. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using automated reactors. These methods are optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-(5-oxo-2-pentyloxolan-3-yl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Acetyl-S-(5-oxo-2-pentyloxolan-3-yl)-L-cysteine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological activities, such as enzyme inhibition or activation, and influence cellular processes. The exact molecular targets and pathways depend on the specific context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in medicine.
S-(2-oxo-3-pentyl)-L-cysteine: Another cysteine derivative with potential biological activities.
Uniqueness
N-Acetyl-S-(5-oxo-2-pentyloxolan-3-yl)-L-cysteine is unique due to its specific structural features, which may confer distinct biological activities and applications compared to other cysteine derivatives.
Propriétés
Numéro CAS |
158822-71-0 |
|---|---|
Formule moléculaire |
C14H23NO5S |
Poids moléculaire |
317.40 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(5-oxo-2-pentyloxolan-3-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C14H23NO5S/c1-3-4-5-6-11-12(7-13(17)20-11)21-8-10(14(18)19)15-9(2)16/h10-12H,3-8H2,1-2H3,(H,15,16)(H,18,19)/t10-,11?,12?/m0/s1 |
Clé InChI |
XHJGEONULAHMQH-UNXYVOJBSA-N |
SMILES isomérique |
CCCCCC1C(CC(=O)O1)SC[C@@H](C(=O)O)NC(=O)C |
SMILES canonique |
CCCCCC1C(CC(=O)O1)SCC(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


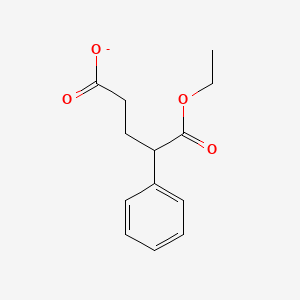
![2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14283375.png)
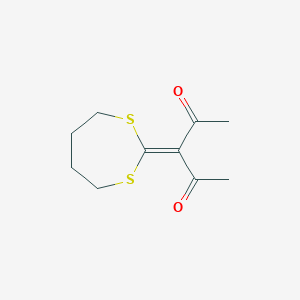
![2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol](/img/structure/B14283388.png)
